3-(4-Acetylamino-3-ethoxyphenylamino)-2-cyanoacrylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Acetylamino-3-ethoxyphenylamino)-2-cyanoacrylic acid ethyl ester is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes an acetylamino group, an ethoxyphenylamino group, and a cyanoacrylic acid ethyl ester moiety
Preparation Methods
The synthesis of 3-(4-Acetylamino-3-ethoxyphenylamino)-2-cyanoacrylic acid ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Acetylamino Group: This step involves the acetylation of an amine group using acetic anhydride or acetyl chloride under basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Formation of the Cyanoacrylic Acid Ethyl Ester: This step involves the reaction of cyanoacetic acid with an alcohol (ethanol) in the presence of a dehydrating agent such as sulfuric acid to form the ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
3-(4-Acetylamino-3-ethoxyphenylamino)-2-cyanoacrylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule. Common reagents for these reactions include halides and alkoxides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(4-Acetylamino-3-ethoxyphenylamino)-2-cyanoacrylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Acetylamino-3-ethoxyphenylamino)-2-cyanoacrylic acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering cellular signaling pathways.
Comparison with Similar Compounds
Similar compounds to 3-(4-Acetylamino-3-ethoxyphenylamino)-2-cyanoacrylic acid ethyl ester include:
3-(4-Acetylamino-3-methoxyphenylamino)-2-cyanoacrylic acid ethyl ester: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and applications.
3-(4-Acetylamino-3-ethoxyphenylamino)-2-cyanoacrylic acid methyl ester: This compound has a methyl ester instead of an ethyl ester, which can influence its physical and chemical properties.
3-(4-Acetylamino-3-ethoxyphenylamino)-2-cyanoacrylic acid propyl ester: This compound has a propyl ester, which may alter its solubility and reactivity.
Properties
IUPAC Name |
ethyl 3-(4-acetamido-3-ethoxyanilino)-2-cyanoprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-4-22-15-8-13(6-7-14(15)19-11(3)20)18-10-12(9-17)16(21)23-5-2/h6-8,10,18H,4-5H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFJATKWKPLWME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)NC=C(C#N)C(=O)OCC)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.